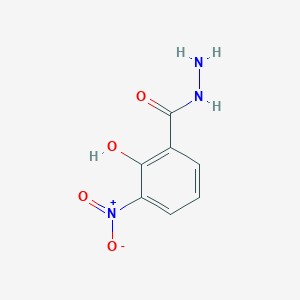

2-Hydroxy-3-nitrobenzenecarbohydrazide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-3-nitrobenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O4/c8-9-7(12)4-2-1-3-5(6(4)11)10(13)14/h1-3,11H,8H2,(H,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOIQCDFMTVQLRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])O)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30463689 | |

| Record name | 2-hydroxy-3-nitrobenzenecarbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30463689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

945-22-2 | |

| Record name | 2-hydroxy-3-nitrobenzenecarbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30463689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Hydroxy-3-nitrobenzenecarbohydrazide

This technical guide provides a comprehensive overview of the core basic properties, experimental protocols, and potential biological activities of 2-Hydroxy-3-nitrobenzenecarbohydrazide, tailored for researchers, scientists, and drug development professionals.

Core Properties

This compound, also known as 3-Nitrosalicylhydrazide, is an aromatic hydrazide compound. Its structure incorporates a hydroxyl group and a nitro group on the benzene ring, ortho and meta to the carbohydrazide functional group, respectively. These features are anticipated to influence its chemical reactivity and biological activity.

Physicochemical Properties

While specific experimental data for this compound is limited in publicly available literature, its basic properties can be summarized.

| Property | Value | Source |

| CAS Number | 945-22-2 | |

| Molecular Formula | C₇H₇N₃O₄ | |

| Molecular Weight | 197.15 g/mol | |

| Appearance | Expected to be a crystalline solid. | Inferred |

| Melting Point | Data not available in cited sources. | - |

| Solubility | Data not available in cited sources. | - |

| pKa | Data not available in cited sources. | - |

Spectral Data

-

¹H NMR: Aromatic protons would appear in the downfield region. The presence of the hydroxyl and amine protons would be identifiable, with their chemical shifts potentially affected by the solvent and concentration.

-

¹³C NMR: Resonances for the carbonyl carbon and the aromatic carbons would be observed, with the positions of the nitro and hydroxyl groups influencing their chemical shifts.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands would be expected for the O-H (hydroxyl), N-H (amine), C=O (carbonyl), and N-O (nitro) stretching vibrations.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the benzohydrazide structure.

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly documented in the searched literature. However, a plausible two-step synthesis can be proposed based on established chemical reactions for the formation of the precursor and the final hydrazide.

Synthesis of 2-Hydroxy-3-nitrobenzohydrazide

The synthesis can be logically approached in two main stages: the nitration of a suitable starting material to obtain the substituted benzene ring, followed by the formation of the hydrazide. A common route for synthesizing benzohydrazides is the reaction of the corresponding methyl ester with hydrazine hydrate.

Step 1: Synthesis of Methyl 2-hydroxy-3-nitrobenzoate

A potential starting material for the synthesis of this compound is methyl salicylate, which can be nitrated to introduce the nitro group at the 3-position of the benzene ring.

-

Materials:

-

Methyl salicylate

-

Fuming nitric acid

-

Concentrated sulfuric acid

-

Ice

-

Dichloromethane

-

Sodium sulfate

-

-

Procedure:

-

A mixture of concentrated sulfuric acid and fuming nitric acid is prepared and cooled in an ice bath.

-

Methyl salicylate is added dropwise to the cold nitrating mixture with constant stirring, maintaining a low temperature.

-

After the addition is complete, the reaction mixture is stirred for a specified time at a controlled temperature to allow for the nitration to proceed.

-

The reaction mixture is then carefully poured onto crushed ice, leading to the precipitation of the crude product.

-

The precipitate is filtered, washed with cold water until neutral, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure methyl 2-hydroxy-3-nitrobenzoate.

-

Step 2: Synthesis of this compound

The synthesized methyl 2-hydroxy-3-nitrobenzoate can then be converted to the desired carbohydrazide by reacting it with hydrazine hydrate.

-

Materials:

-

Methyl 2-hydroxy-3-nitrobenzoate

-

Hydrazine hydrate

-

Ethanol

-

-

Procedure:

-

Methyl 2-hydroxy-3-nitrobenzoate is dissolved in ethanol.

-

Hydrazine hydrate is added to the solution, and the mixture is refluxed for several hours.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, the mixture is cooled, and the precipitated product is collected by filtration.

-

The crude this compound can be purified by recrystallization from an appropriate solvent.

-

Characterization Methods

The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.

-

Melting Point: Determined using a melting point apparatus.

-

Thin-Layer Chromatography (TLC): To assess the purity of the compound and monitor the progress of the reaction.

-

Spectroscopy:

-

¹H NMR and ¹³C NMR: To elucidate the chemical structure.

-

FTIR: To identify the functional groups present.

-

Mass Spectrometry: To confirm the molecular weight and fragmentation pattern.

-

Potential Biological Activity and Signaling Pathways

While no specific biological studies on this compound were found, the presence of the nitroaromatic and hydrazide moieties suggests potential antimicrobial activity.

Postulated Antimicrobial Mechanism of Action

Nitroaromatic compounds often exert their antimicrobial effects through a mechanism involving the reduction of the nitro group within the microbial cell. This process can lead to the generation of reactive nitrogen species that are toxic to the cell.

A proposed mechanism involves the following steps:

-

Cellular Uptake: The compound is taken up by the microbial cell.

-

Enzymatic Reduction: Intracellular nitroreductases, present in many bacteria and protozoa, catalyze the reduction of the nitro group.

-

Generation of Reactive Species: This reduction process generates cytotoxic intermediates, such as nitroso and hydroxylamine derivatives, as well as reactive oxygen species (ROS).

-

Cellular Damage: These reactive species can cause widespread cellular damage by targeting various macromolecules, including DNA, proteins, and lipids, ultimately leading to cell death.

Diagram of the Proposed Antimicrobial Mechanism of Action

Caption: Proposed antimicrobial mechanism of this compound.

Experimental Workflow for Synthesis and Characterization

Caption: Proposed workflow for the synthesis and characterization.

2-Hydroxy-3-nitrobenzenecarbohydrazide CAS number and structure

An In-depth Technical Guide to 2-Hydroxy-3-nitrobenzenecarbohydrazide: Synthesis and Properties of Key Precursors

Introduction

This technical guide provides a detailed overview of this compound, a compound of interest for researchers and professionals in drug development and chemical synthesis. Due to the limited availability of direct experimental data for this specific molecule in public databases, this document focuses on its immediate and well-documented precursor, 2-Hydroxy-3-nitrobenzaldehyde. The guide furnishes comprehensive data on the precursor's properties, a proposed synthetic route to the target compound, and contextual information on the biological activities of related hydrazone compounds.

Core Compound Identification: 2-Hydroxy-3-nitrobenzaldehyde

The direct synthesis of this compound would logically proceed from 2-Hydroxy-3-nitrobenzaldehyde. This precursor is a well-characterized chemical entity.

Chemical Structure:

Key Identifiers:

| Identifier | Value | Reference |

| CAS Number | 5274-70-4 | [1][2][3] |

| Molecular Formula | C7H5NO4 | [1][2][3][4] |

| Molecular Weight | 167.12 g/mol | [1][2] |

| IUPAC Name | 2-hydroxy-3-nitrobenzaldehyde | [1][3][4] |

| Synonyms | 3-Nitrosalicylaldehyde | [1][2][4] |

| InChI | InChI=1S/C7H5NO4/c9-4-5-2-1-3-6(7(5)10)8(11)12/h1-4,10H | [1] |

| InChIKey | NUGOTBXFVWXVTE-UHFFFAOYSA-N | [1] |

| SMILES | C1=CC(=C(C(=C1)--INVALID-LINK--[O-])O)C=O | [1][4][5] |

Physicochemical and Spectral Data

A summary of the key physical and chemical properties of 2-Hydroxy-3-nitrobenzaldehyde is presented below.

| Property | Value | Reference |

| Appearance | Pale yellow to yellow-orange crystalline solid | [2] |

| Melting Point | 105-109 °C | [2] |

| Assay | ≥97.5% - 98% | [3] |

| Purity | ≥ 98.0% (GC) | [2] |

| EC Number | 226-098-7 | [4] |

| MDL Number | MFCD00041874 | [2] |

Proposed Synthesis of this compound

While a specific, validated experimental protocol for the synthesis of this compound was not found in the reviewed literature, a standard synthetic approach would involve the condensation reaction of 2-Hydroxy-3-nitrobenzaldehyde with hydrazine. The following is a generalized, hypothetical protocol based on common organic synthesis methods for preparing hydrazones from aldehydes.

Hypothetical Experimental Protocol:

-

Dissolution of Aldehyde: Dissolve one molar equivalent of 2-Hydroxy-3-nitrobenzaldehyde in a suitable solvent such as ethanol or methanol.

-

Addition of Catalyst: Add a catalytic amount of glacial acetic acid to the solution to facilitate the reaction.

-

Addition of Hydrazine: To this stirred solution, add one molar equivalent of hydrazine hydrate dropwise at room temperature.

-

Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Product Isolation: Upon completion, the resulting precipitate, the hydrazone product, can be isolated by filtration.

-

Purification: The crude product may be purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the final this compound.

Experimental and Logical Workflow Visualization

The logical workflow for the proposed synthesis is illustrated below.

References

- 1. 2-Hydroxy-3-nitrobenzaldehyde | C7H5NO4 | CID 78934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. 2-Hydroxy-3-nitrobenzaldehyde, 98% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. 2-Hydroxy-3-nitrobenzaldehyde | C7H5NO4 | CID 78934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - 2-hydroxy-3-nitrobenzaldehyde (C7H5NO4) [pubchemlite.lcsb.uni.lu]

2-Hydroxy-3-nitrobenzenecarbohydrazide and its derivatives

An In-depth Technical Guide to 2-Hydroxy-3-nitrobenzenecarbohydrazide and its Derivatives for Researchers and Drug Development Professionals.

Introduction

, particularly hydrazones, represent a versatile class of organic compounds with significant interest in medicinal chemistry. The core structure, featuring a hydroxyl group and a nitro group on a benzene ring attached to a carbohydrazide moiety, provides a scaffold for the synthesis of a wide range of derivatives with diverse biological activities. These compounds have been extensively investigated for their potential as antimicrobial, anticancer, and anti-inflammatory agents. The presence of the azometine group (-NHN=CH-) in hydrazone derivatives is considered a key pharmacophore responsible for their broad spectrum of biological effects. This guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanism of action of these compounds, tailored for researchers and professionals in the field of drug discovery and development.

Synthesis of this compound and its Derivatives

The synthesis of this compound typically serves as a precursor step for the creation of a library of hydrazone derivatives. The general synthetic route involves the esterification of a salicylic acid derivative, followed by nitration, and finally, reaction with hydrazine hydrate to yield the carbohydrazide. This carbohydrazide is then condensed with various aldehydes or ketones to produce the final hydrazone derivatives.

Experimental Protocol: Synthesis of Hydrazone Derivatives

A common method for synthesizing hydrazone derivatives of this compound involves a multi-step process. An example is the synthesis of (E)-N'-(2-hydroxy-3, 5-dinitrobenzylidene)-2-cyanoacetohydrazide and its subsequent derivatives.[1][2]

Step 1: Synthesis of 2-hydroxy-3,5-dinitrobenzaldehyde

-

A mixture of Salicylaldehyde (0.2 mol) and 10 ml of concentrated HCl is cooled in an ice-salt mixture (0°C).[1][2]

-

This mixture is added dropwise to an ice-cooled nitrating mixture (Conc. H₂SO₄: Conc. HNO₃; 2:1) at 0°C over 20 minutes.[1][2]

-

The reaction is stirred for 2-3 hours at room temperature. The resulting product, a mixture of 3- and 5-nitrosalicylaldehyde, is filtered, washed with water, and dried.[1][2]

-

This intermediate product is then subjected to further nitration with an ice-cold nitrating mixture of concentrated H₂SO₄ and HNO₃ (2:1 proportion).[1][2]

-

After 30 minutes, the reaction mass is poured onto ice. The yellow solid of 2-hydroxy-3,5-dinitrobenzaldehyde is filtered and obtained in approximately 85% yield.[1][2]

Step 2: Synthesis of (E)-N'-(2-hydroxy-3, 5-dinitrobenzylidene)-2-cyanoacetohydrazide

-

2-Hydroxy-3,5-dinitrobenzaldehyde (1 mmol) is dissolved in ethanol, and one drop of acetic acid is added. The mixture is stirred for 30 minutes.[1][2]

-

To this solution, 2-cyanoacetohydrazide (1 mmol) is added, and the mixture is stirred at room temperature.[1][2]

-

The resulting yellow product is recrystallized from ethanol.[1][2]

Step 3: Synthesis of N'-(2-hydroxy-3,5-dinitrobenzylidene)-2-cyano-3-substituted phenyl acrylohydrazide derivatives

-

An equimolar mixture of the product from Step 2 (3 mmol) in 1,4-dioxane containing morpholine (3 mmol) is stirred for 30 minutes.[1][2]

-

A substituted benzaldehyde (3 mmol) is added, and the mixture is refluxed at 140°C for 1 hour.[1][2]

-

The reaction progress is monitored by TLC.

-

The reaction mixture is then poured into crushed ice, and the resulting product is filtered and recrystallized from ethanol.[1][2]

Caption: General workflow for the synthesis of hydrazone derivatives.

Biological Activities

Derivatives of this compound have demonstrated a broad spectrum of pharmacological activities.

Antimicrobial Activity

Hydrazone derivatives are well-documented for their antibacterial and antifungal properties.[1][2][3] The antimicrobial efficacy is often influenced by the nature of the substituents on the aromatic ring. For instance, compounds with electron-withdrawing groups such as nitro (NO₂) or halogens (Br, I) on the phenyl ring tend to exhibit enhanced antibacterial activity.[3]

Anticancer Activity

Several studies have highlighted the antiproliferative effects of these compounds against various human cancer cell lines, including breast (MCF-7), lung (A549), cervical (HeLa), and leukemia (HL-60, K562).[4][5][6] The mechanism of anticancer action is believed to involve multiple pathways, including the induction of apoptosis and inhibition of key enzymes involved in cell proliferation.

Enzyme Inhibition

These derivatives have been identified as inhibitors of various enzymes. For example, some hydrazones have shown inhibitory activity against DNA gyrase, an essential enzyme for bacterial replication, which could explain their antibacterial effects.[3] Additionally, inhibition of other enzymes like carbonic anhydrase and topoisomerase II has been reported for structurally related compounds, suggesting a potential mechanism for their anticancer properties.[4][7][8]

Quantitative Data Summary

The biological activities of these compounds are quantified using various in vitro assays. The following tables summarize some of the reported quantitative data.

Table 1: Antimicrobial Activity of Selected Hydrazone Derivatives

| Compound ID | Organism | MIC (µg/mL) | Reference |

| 6b, 6c, 6d, 6e | Escherichia coli | 20 | [1] |

| 6f | Staphylococcus aureus | 10 | [2] |

| 6f | Escherichia coli | 10 | [2] |

| 6b, 6c, 6d | Candida albicans | 20 | [1] |

| 6f | Aspergillus Niger | 10 | [2] |

| Compound 1 | S. aureus, S. pneumoniae, E. coli, P. aeruginosa | 64-128 | [3] |

| Compound 19 | E. coli | 12.5 | [3] |

| Compound 19 | S. aureus | 6.25 | [3] |

| Compound 21 | B. subtilis, S. aureus, E. coli | - (Higher than tetracycline) | [3] |

Table 2: Anticancer Activity (IC₅₀ values) of Selected Hydrazone Derivatives

| Compound ID | Cell Line | IC₅₀ (µM) | Reference |

| 5d-2 | HeLa, A549, MCF-7, HL-60 | 1.04-2.27 | [4] |

| 6 | MCF-7 | 11.7 | [4] |

| 6 | HepG2 | 0.21 | [4] |

| 6 | A549 | 1.7 | [4] |

| 4e | MDA-MB-231 | 3.58 | [8] |

| 4e | MCF-7 | 4.58 | [8] |

| 4g | MDA-MB-231 | 5.54 | [8] |

| 4g | MCF-7 | 2.55 | [8] |

Table 3: Enzyme Inhibition (IC₅₀ values) of Selected Derivatives

| Compound ID | Enzyme | IC₅₀ | Reference |

| 21 | DNA Gyrase (S. aureus) | 19.32 µM | [3] |

| 6 | Topoisomerase II | 6.9 µM | [4] |

| 4h | Carbonic Anhydrase IX | 25.56 nM | [8] |

| NBDHEX | Glutathione S-transferase | Submicromolar | [9] |

Mechanism of Action

The precise mechanism of action can vary depending on the specific derivative and the biological system. However, some common pathways have been proposed.

Inhibition of DNA Gyrase

In bacteria, some hydrazone derivatives are thought to inhibit DNA gyrase. This enzyme is crucial for relieving torsional strain during DNA replication. Its inhibition leads to the cessation of DNA synthesis and ultimately bacterial cell death.

Induction of Apoptosis

In cancer cells, a key mechanism is the induction of apoptosis or programmed cell death. Some related nitroaromatic compounds, such as NBDHEX, have been shown to trigger apoptosis by dissociating the JNK•GSTP1-1 complex, leading to the activation of the JNK signaling pathway.[9]

Caption: Simplified diagram of apoptosis induction via JNK pathway.

Detailed Experimental Protocols

This section provides an overview of standard methodologies used for the biological evaluation of this compound derivatives.

Antimicrobial Susceptibility Testing (Microbroth Dilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

-

Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium overnight. The culture is then diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

-

Preparation of Compound Dilutions: The test compound is serially diluted in a 96-well microtiter plate using a suitable broth.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 25°C for fungi) for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 1 x 10⁴ cells/well) and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO.

-

Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Calculation of IC₅₀: The concentration of the compound that causes 50% inhibition of cell growth (IC₅₀) is calculated from the dose-response curve.

Caption: Typical workflow for the biological evaluation of new compounds.

Conclusion

continue to be a promising scaffold in the field of medicinal chemistry. Their straightforward synthesis and the ease with which their structure can be modified allow for the creation of large libraries of compounds for screening. The wide range of biological activities, including potent antimicrobial and anticancer effects, makes them attractive candidates for further drug development. Future research should focus on optimizing the lead compounds to improve their efficacy and selectivity, as well as on elucidating their detailed mechanisms of action to identify specific molecular targets. In vivo studies are also crucial to validate the therapeutic potential of these promising molecules.

References

- 1. oatext.com [oatext.com]

- 2. oatext.com [oatext.com]

- 3. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. jpsdm.journals.ekb.eg [jpsdm.journals.ekb.eg]

- 6. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 7-Nitro-2,1,3-benzoxadiazole derivatives, a new class of suicide inhibitors for glutathione S-transferases. Mechanism of action of potential anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data for 2-Hydroxy-3-nitrobenzenecarbohydrazide: A Technical Overview

This technical guide aims to provide researchers, scientists, and drug development professionals with a framework for the anticipated spectroscopic characteristics of 2-Hydroxy-3-nitrobenzenecarbohydrazide, based on the analysis of its constituent functional groups and related molecules. It also outlines the general experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from analogous compounds.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.0 - 11.0 | Singlet | 1H | Ar-OH |

| ~9.0 - 9.5 | Singlet | 1H | -CO-NH- |

| ~8.0 - 8.2 | Doublet | 1H | Ar-H (ortho to NO₂) |

| ~7.6 - 7.8 | Doublet | 1H | Ar-H (para to NO₂) |

| ~7.0 - 7.2 | Triplet | 1H | Ar-H (meta to NO₂) |

| ~4.5 - 5.0 | Broad Singlet | 2H | -NH₂ |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~165 - 170 | C=O (Carbohydrazide) |

| ~150 - 155 | C-OH |

| ~140 - 145 | C-NO₂ |

| ~135 - 140 | Ar-C |

| ~120 - 130 | Ar-C |

| ~115 - 120 | Ar-C |

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3400 | Strong, Broad | O-H stretch (phenolic) |

| 3200 - 3300 | Medium | N-H stretch (amide and amine) |

| 1650 - 1680 | Strong | C=O stretch (amide I) |

| 1580 - 1620 | Strong | N-H bend (amide II) |

| 1500 - 1550 | Strong | N-O asymmetric stretch (nitro) |

| 1330 - 1370 | Strong | N-O symmetric stretch (nitro) |

| 1200 - 1300 | Medium | C-O stretch (phenolic) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| [M]+ | Molecular ion peak |

| [M-17]+ | Loss of NH₃ |

| [M-43]+ | Loss of HNCO |

| [M-46]+ | Loss of NO₂ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.

Synthesis of this compound

A plausible synthetic route would involve the reaction of an ester derivative of 2-hydroxy-3-nitrobenzoic acid with hydrazine hydrate.

An In-depth Technical Guide on the Solubility and Stability of 2-Hydroxy-3-nitrobenzenecarbohydrazide

Disclaimer: Publicly available experimental data on the solubility and stability of 2-Hydroxy-3-nitrobenzenecarbohydrazide is limited. This guide is therefore based on established chemical principles and data from structurally related compounds, including aromatic hydrazides, nitroaromatic compounds, and phenols. The provided quantitative data is hypothetical and for illustrative purposes.

Introduction

This compound is a carbohydrazide derivative containing a phenolic hydroxyl group and a nitro group on the benzene ring. Its chemical structure suggests potential applications in medicinal chemistry and materials science, where the properties of hydrazides and nitroaromatic compounds are often exploited. Understanding the solubility and stability of this compound is crucial for its potential development, formulation, and application. This technical guide provides an in-depth overview of the predicted solubility and stability characteristics of this compound, along with detailed experimental protocols for their determination.

Predicted Physicochemical Properties

The presence of a hydroxyl, a carbohydrazide, and a nitro group imparts a combination of polar and non-polar characteristics to the molecule, influencing its solubility and stability.

Predicted Solubility Profile

The solubility of this compound is expected to be influenced by the solvent's polarity, hydrogen bonding capacity, and pH.

Table 1: Predicted Solubility of this compound in Various Solvents at 25°C

| Solvent | Solvent Type | Predicted Solubility (mg/mL) |

| Water (pH 7) | Polar Protic | < 1 |

| Ethanol | Polar Protic | 5 - 10 |

| Methanol | Polar Protic | 10 - 20 |

| Acetone | Polar Aprotic | 20 - 50 |

| Dichloromethane | Non-polar | < 1 |

| n-Hexane | Non-polar | < 0.1 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 100 |

| Dimethylformamide (DMF) | Polar Aprotic | > 100 |

Note: These values are hypothetical and should be confirmed by experimental analysis.

The low predicted solubility in water is attributed to the hydrophobic nature of the benzene ring. However, the presence of polar functional groups allows for some interaction with polar solvents like ethanol and methanol. The compound is expected to be freely soluble in highly polar aprotic solvents like DMSO and DMF.

Predicted Stability Profile

The stability of this compound is influenced by factors such as pH, temperature, light, and oxidizing agents. The nitro group, being an electron-withdrawing group, and the phenolic hydroxyl group are key determinants of its chemical stability. Nitroaromatic compounds are known to be resistant to oxidative degradation due to the electron-withdrawing nature of the nitro group.[1]

Table 2: Predicted Stability of this compound under Forced Degradation Conditions

| Condition | Stressor | Predicted Degradation | Potential Degradation Products |

| Hydrolytic | 0.1 N HCl, 60°C, 24h | Moderate | Hydrolysis of the hydrazide to 2-hydroxy-3-nitrobenzoic acid and hydrazine. |

| Hydrolytic | 0.1 N NaOH, 60°C, 24h | Significant | Hydrolysis and potential degradation of the aromatic ring. |

| Oxidative | 3% H₂O₂, 60°C, 24h | Low to Moderate | Oxidation of the hydrazide and/or aromatic ring. |

| Thermal | 80°C, 72h | Low | Minimal degradation. |

| Photolytic | UV light (254 nm), 24h | Moderate | Photodegradation products. |

Note: These predictions are based on the general reactivity of the functional groups present in the molecule.

Experimental Protocols

To experimentally determine the solubility and stability of this compound, the following standard protocols are recommended.

Equilibrium Solubility Determination

The shake-flask method is a standard and reliable method for determining the equilibrium solubility of a compound.[2]

Protocol:

-

Preparation of Solutions: Prepare a series of buffered solutions at different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) and select a range of organic solvents.

-

Sample Addition: Add an excess amount of this compound to a known volume of each solvent in a sealed container.

-

Equilibration: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The solubility is reported as the mean concentration from at least three replicate experiments.

Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and to establish the stability-indicating nature of analytical methods.[3]

Protocol:

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents.

-

Stress Conditions: Expose the solutions to a variety of stress conditions as outlined in Table 2 (acidic, basic, oxidative, thermal, and photolytic).

-

Time Points: Sample the solutions at various time points (e.g., 0, 4, 8, 12, and 24 hours).

-

Analysis: Analyze the samples using a stability-indicating HPLC method. The method should be capable of separating the parent compound from all significant degradation products.

-

Peak Purity Analysis: Perform peak purity analysis using a photodiode array (PDA) detector to ensure that the chromatographic peak of the parent compound is not co-eluting with any degradation products.

-

Identification of Degradants: If significant degradation is observed, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the structure of the degradation products.

Visualizations

Experimental Workflow for Solubility and Stability Testing

Caption: General workflow for determining solubility and stability.

Potential Degradation Pathways

Caption: Predicted degradation pathways of this compound.

Conclusion

References

Potential Biological Activities of 2-Hydroxy-3-nitrobenzenecarbohydrazide: A Technical Overview

Disclaimer: This technical guide addresses the potential biological activities of 2-Hydroxy-3-nitrobenzenecarbohydrazide. It is important to note that a comprehensive literature search did not yield specific studies on this exact molecule. Therefore, the information presented herein is based on the biological activities of structurally similar hydrazide and hydrazone compounds, providing an inferred potential for the target molecule. All data and protocols are derived from studies on these related compounds.

Introduction

Hydrazide-hydrazone derivatives are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their wide range of pharmacological activities. These activities include antimicrobial, anticonvulsant, anti-inflammatory, analgesic, and antitumor effects. The biological activity is often attributed to the presence of the azomethine group (-NHN=CH-). Given the structural features of this compound, which include a hydroxyl group, a nitro group, and a carbohydrazide moiety, it is plausible that this compound may exhibit similar biological properties. This guide summarizes the potential antimicrobial and antioxidant activities based on findings from analogous compounds.

Potential Antimicrobial Activity

The core structure of this compound is shared by numerous compounds that have demonstrated significant antimicrobial properties. The presence of the hydroxyl and nitro groups on the benzene ring may influence this activity.

Quantitative Data from Structurally Similar Compounds

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of a structurally related compound, (E)-N'-(2-hydroxy-3,5-dinitrobenzylidene)-2-cyanoacetohydrazide, against various microbial strains.

| Compound | Test Organism | MIC (µg/mL) | Standard | MIC (µg/mL) |

| Derivative 6f | Staphylococcus aureus | 10 | Gentamicin | 10 |

| Escherichia coli | 10 | |||

| Aspergillus niger | 10 | Fluconazole | 20 | |

| Candida albicans | 10 |

Data extracted from a study on (E)-N'-(2-hydroxy-3,5-dinitrobenzylidene)-2-cyanoacetohydrazide derivatives.

Experimental Protocol: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.

1. Preparation of Microbial Inoculum:

- Bacterial strains are cultured in a suitable broth medium (e.g., Mueller-Hinton broth) at 37°C for 24 hours.

- Fungal strains are cultured on a suitable agar medium (e.g., Sabouraud dextrose agar) at 28°C for 48-72 hours. The fungal spores are then harvested and suspended in a sterile saline solution.

- The turbidity of the microbial suspension is adjusted to a 0.5 McFarland standard.

2. Preparation of Agar Plates:

- Sterile Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi) is poured into sterile Petri dishes and allowed to solidify.

- The standardized microbial inoculum is uniformly spread over the surface of the agar using a sterile cotton swab.

3. Application of Test Compound:

- Wells of a specific diameter (e.g., 6 mm) are created in the agar using a sterile cork borer.

- A defined volume of the test compound solution (dissolved in a suitable solvent like DMSO) at a specific concentration is added to each well.

- A negative control (solvent alone) and a positive control (standard antimicrobial agent) are also included.

4. Incubation and Measurement:

- The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.

- The diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) is measured in millimeters.

Potential Antioxidant Activity

Hydrazide derivatives containing phenolic hydroxyl groups are known to exhibit antioxidant properties. The hydroxyl group can donate a hydrogen atom to scavenge free radicals, thereby mitigating oxidative stress.

Quantitative Data from Structurally Similar Compounds

The antioxidant activity of 2-hydroxy benzyl hydrazide derivatives has been evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The IC50 value represents the concentration of the compound required to scavenge 50% of the DPPH radicals.

| Compound Code | IC50 (µg/mL) |

| C-1 | 223.87 |

| C-2 | 85.64 |

| C-3 | 162.18 |

| C-7 | 81.28 |

| C-12 | 309.03 |

| Ascorbic Acid (Standard) | 30.20 |

Data from a study on novel derivatives of 2-hydroxy benzyl hydrazide.

Experimental Protocol: DPPH Radical Scavenging Assay

This spectrophotometric assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.

1. Preparation of Reagents:

- A stock solution of the test compound is prepared in a suitable solvent (e.g., methanol or ethanol).

- A fresh solution of DPPH radical in the same solvent is prepared to a specific concentration (e.g., 0.1 mM).

2. Assay Procedure:

- Different concentrations of the test compound are added to the DPPH solution.

- The reaction mixture is shaken and incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

- A control is prepared containing the solvent and the DPPH solution without the test compound.

3. Measurement:

- The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a UV-Vis spectrophotometer.

- The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

4. IC50 Determination:

- The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Visualizations

Synthesis Workflow

The following diagram illustrates a general synthetic pathway for producing hydrazone derivatives, which would be a likely starting point for the synthesis of this compound derivatives for biological testing.

Caption: General synthesis of a carbohydrazide.

Experimental Workflow for Antimicrobial Screening

This diagram outlines a typical workflow for screening a novel compound for antimicrobial activity.

Caption: Antimicrobial screening workflow.

Conclusion

While direct experimental evidence for the biological activities of this compound is currently unavailable in the scientific literature, the analysis of structurally related hydrazide and hydrazone derivatives provides a strong rationale for investigating its potential as an antimicrobial and antioxidant agent. The presence of key functional groups, such as the phenolic hydroxyl and the nitro group, suggests that this compound could exhibit significant biological effects. Further research, beginning with the synthesis and in vitro screening of this compound, is warranted to elucidate its specific pharmacological profile. The experimental protocols and workflows detailed in this guide provide a foundational framework for such an investigation.

2-Hydroxy-3-nitrobenzenecarbohydrazide: A Comprehensive Technical Guide for Chemical Synthesis and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxy-3-nitrobenzenecarbohydrazide is a versatile chemical intermediate that serves as a crucial building block in the synthesis of a wide array of heterocyclic compounds, particularly hydrazone derivatives. These derivatives have garnered significant attention in the field of medicinal chemistry due to their diverse and potent biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties. This technical guide provides an in-depth overview of the synthesis, chemical properties, and applications of this compound, with a focus on its utility in drug discovery and development. Detailed experimental protocols for its synthesis and the preparation of its derivatives are presented, along with tabulated quantitative data for easy reference. Furthermore, a representative signaling pathway modulated by a structurally related compound is visualized to illustrate the potential mechanisms of action of its derivatives.

Introduction

Hydrazide-hydrazones are a class of organic compounds characterized by the azomethine group (-NHN=CH-). They are synthesized through the condensation reaction of hydrazides with aldehydes or ketones. The structural versatility of hydrazide-hydrazones, which allows for the introduction of various substituents, has made them privileged scaffolds in the design of novel therapeutic agents. This compound, with its reactive hydrazide functional group and the presence of a hydroxyl and a nitro group on the aromatic ring, offers a unique platform for the generation of diverse and biologically active molecules. The electron-withdrawing nature of the nitro group and the chelating potential of the hydroxyl group often contribute to the enhanced biological efficacy of its derivatives.

Synthesis of this compound

The synthesis of this compound is a two-step process that begins with the synthesis of the precursor, salicylhydrazide (2-hydroxybenzohydrazide), followed by its nitration.

Experimental Protocol: Synthesis of Salicylhydrazide

Materials:

-

Methyl salicylate

-

Hydrazine hydrate (80%)

-

Ethanol

Procedure:

-

In a round-bottom flask, dissolve methyl salicylate (10 mmol) in ethanol.

-

Add hydrazine hydrate (20 mmol) to the solution.

-

The mixture is then stirred and refluxed for 8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction, the reaction mixture is cooled to room temperature.

-

The resulting solid precipitate is filtered, washed with cold water, and then recrystallized from ethanol to yield pure salicylhydrazide.

Experimental Protocol: Nitration of Salicylhydrazide

Materials:

-

Salicylhydrazide

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

Procedure:

-

In a flask, carefully add salicylhydrazide to a cooled (0°C) mixture of concentrated sulfuric acid and concentrated nitric acid (in a 2:1 ratio). The addition should be done portion-wise while maintaining the temperature below 5°C.

-

After the addition is complete, the reaction mixture is stirred at room temperature for 2-3 hours.

-

Upon completion of the reaction (monitored by TLC), the reaction mixture is poured onto crushed ice.

-

The precipitated solid, this compound, is filtered, washed thoroughly with cold water until the washings are neutral to litmus paper, and then dried.

-

The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Synthesis of Hydrazone Derivatives

This compound serves as a key intermediate for the synthesis of various hydrazone derivatives through condensation with different aldehydes and ketones.

General Experimental Protocol for Hydrazone Synthesis

Materials:

-

This compound

-

Substituted aldehyde or ketone

-

Ethanol

-

Glacial acetic acid (catalyst)

Procedure:

-

Dissolve an equimolar amount of this compound and the respective aldehyde or ketone in ethanol in a round-bottom flask.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Stir the reaction mixture at room temperature. The reaction progress is monitored by TLC.[1][2]

-

The reaction time may vary from 30 minutes to a few hours depending on the reactivity of the carbonyl compound.[1]

-

Upon completion, the precipitated hydrazone derivative is filtered, washed with cold ethanol, and dried.

-

The product can be purified by recrystallization from a suitable solvent.

Quantitative Data

The following tables summarize representative quantitative data for the synthesis of hydrazone derivatives from hydrazides.

| Derivative | Aldehyde/Ketone | Yield (%) | Melting Point (°C) | Reference |

| (E)-N'-(2-hydroxy-3,5-dinitrobenzylidene)-2-cyanoacetohydrazide | 2-hydroxy-3,5-dinitrobenzaldehyde | 88 | 230 | [1][2] |

| N'-(2-hydroxy-3,5-dinitrobenzylidene)-2-cyano-3-phenylacrylohydrazide | Benzaldehyde | 60-70 | 60-65 | [2] |

| 2-hydroxy-N'-(4-hydroxy-3-nitrobenzylidene)benzohydrazide | 4-hydroxy-3-nitrobenzaldehyde | - | - |

Note: Data for derivatives of the specific title compound is limited in the public domain. The provided examples are for structurally related compounds to illustrate typical yields and properties.

Biological Activities and Applications in Drug Discovery

Derivatives of this compound have shown a wide spectrum of biological activities, making them promising candidates for drug development.

Antimicrobial Activity

Hydrazones incorporating a nitro group often exhibit significant antimicrobial properties. The nitro group can enhance the lipophilicity of the molecule, facilitating its penetration through microbial cell membranes. Furthermore, the azomethine linkage is crucial for their biological action. Derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.

Anticancer Activity

Numerous studies have highlighted the potential of hydrazone derivatives as anticancer agents. Their mechanism of action is often multifaceted and can involve the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of key enzymes involved in cancer progression.

Enzyme Inhibition

The structural features of these hydrazones, particularly the presence of heteroatoms that can act as ligands, make them attractive candidates for enzyme inhibitors. They have been investigated as inhibitors of various enzymes, including laccase and carbonic anhydrases.

Signaling Pathways and Mechanisms of Action

While the precise signaling pathways modulated by derivatives of this compound are still under investigation, studies on structurally similar compounds provide valuable insights. For instance, 2'-hydroxychalcones, which share a similar phenolic hydroxyl group, have been shown to induce apoptosis in breast cancer cells through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

Visualization of a Representative Signaling Pathway

The following diagram illustrates the proposed mechanism of apoptosis induction by a 2'-hydroxychalcone via inhibition of the NF-κB pathway. This serves as a plausible model for the potential mechanism of action of anticancer hydrazone derivatives of this compound.

Caption: Inhibition of the NF-κB signaling pathway by a hydrazone derivative, leading to apoptosis.

Safety and Handling

This compound and its precursors, such as 2-hydroxy-3-nitrobenzaldehyde, should be handled with care in a well-ventilated laboratory fume hood.[3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[3] Avoid inhalation of dust and contact with skin and eyes.[3] For detailed safety information, refer to the Safety Data Sheet (SDS) of the specific compound.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis, particularly for the development of novel hydrazone derivatives with significant therapeutic potential. Its straightforward synthesis and the diverse biological activities of its derivatives make it a compound of high interest for researchers in medicinal chemistry and drug discovery. The continued exploration of this chemical scaffold is likely to lead to the identification of new and effective therapeutic agents for a range of diseases.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Hydroxy-3-nitrobenzenecarbohydrazide Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 2-Hydroxy-3-nitrobenzenecarbohydrazide derivatives, which are of interest for their potential biological activities. The synthesis involves a multi-step process, starting from readily available materials to yield the target hydrazone compounds.

Introduction

Hydrazone derivatives are a class of organic compounds characterized by the >C=N-NH-C(=O)- functional group. They are known to exhibit a wide range of biological activities, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and antitumor properties. The presence of a 2-hydroxy-3-nitro-substituted phenyl ring in the carbohydrazide moiety can significantly influence the biological efficacy of these compounds. This protocol outlines a reliable method for the synthesis of these derivatives and presents their antimicrobial activity.

Synthesis Workflow

The overall synthetic strategy involves a three-step process:

-

Nitration of a Salicylate Ester: Synthesis of a nitro-substituted salicylate ester.

-

Hydrazinolysis: Conversion of the ester to the corresponding hydrazide.

-

Condensation: Reaction of the hydrazide with an appropriate aldehyde to form the final hydrazone derivative.

Caption: Synthetic route to this compound derivatives.

Experimental Protocols

Protocol 1: Synthesis of Methyl 2-hydroxy-3-nitrobenzoate

This protocol describes the nitration of methyl salicylate to produce methyl 2-hydroxy-3-nitrobenzoate.

Materials:

-

Methyl salicylate

-

Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O)

-

Ethyl acetate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Filtration apparatus

Procedure:

-

In a round-bottom flask, dissolve methyl salicylate (3 mL) and iron(III) nitrate nonahydrate (3 g) in ethyl acetate (50 mL).[1]

-

Attach a reflux condenser and heat the mixture to reflux for 1 hour.[1]

-

After reflux, cool the reaction mixture to room temperature.

-

Filter the cooled mixture to remove any solid byproducts.

-

The filtrate, containing the desired product, can be concentrated under reduced pressure. The crude product can be purified by recrystallization from ethyl acetate to obtain yellow crystals.[1]

Protocol 2: Synthesis of 2-Hydroxy-3-nitrobenzohydrazide

This protocol details the conversion of methyl 2-hydroxy-3-nitrobenzoate to 2-hydroxy-3-nitrobenzohydrazide.

Materials:

-

Methyl 2-hydroxy-3-nitrobenzoate

-

Hydrazine hydrate (80% solution)

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

Procedure:

-

Dissolve methyl 2-hydroxy-3-nitrobenzoate (1.0 mmol) in ethanol (20 mL) in a round-bottom flask.

-

Add hydrazine hydrate (1.0 mmol) to the solution.

-

Attach a reflux condenser and heat the mixture at 50°C for 4 hours.[2]

-

After cooling to room temperature, the product may precipitate. If not, the solvent can be slowly evaporated to induce crystallization.

-

Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry.

Protocol 3: Synthesis of this compound Derivatives (Hydrazones)

This protocol describes the final condensation step to form the target hydrazone derivatives.

Materials:

-

2-Hydroxy-3-nitrobenzohydrazide

-

Substituted aromatic aldehyde (e.g., 2-hydroxy-3-nitrobenzaldehyde)

-

Ethanol

-

Concentrated Hydrochloric Acid (catalyst)

-

Round-bottom flask

-

Stirring apparatus

Procedure:

-

In a round-bottom flask, dissolve 2-hydroxy-3-nitrobenzohydrazide (1.0 mmol) in ethanol (20 mL).[2]

-

Add the substituted aromatic aldehyde (1.0 mmol) to the solution.[2]

-

Add one drop of concentrated hydrochloric acid as a catalyst.[2]

-

Stir the mixture at 50°C for 4 hours.[2]

-

Cool the reaction mixture to room temperature and allow for slow evaporation of the solvent to obtain the crystalline product.

-

Filter the solid product, wash with cold ethanol, and dry.

Data Presentation: Antimicrobial Activity

The following table summarizes the antimicrobial activity (Minimum Inhibitory Concentration, MIC) of a series of synthesized hydrazone derivatives against various bacterial and fungal strains.

| Compound ID | Derivative Substitution | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) | Reference |

| 1 | 3-Nitrobenzohydrazide | 0.75 | >3.00 | 1.50 | [3] |

| 2 | 4-Bromobenzohydrazide | 0.75 | >3.00 | 1.50 | [3] |

| 3 | Isonicotinoylhydrazide | 1.50 | >3.00 | 3.00 | [3] |

| 4 | 2-Hydroxybenzylidene | 2.0 (Zone of Inhibition, cm) | 2.1 (Zone of Inhibition, cm) | - | [4] |

| 5 | 3,5-Dinitrobenzylidene | 10 | 10 | 10 | [5] |

Proposed Mechanism of Action

While the specific signaling pathways for this compound derivatives are not yet fully elucidated, hydrazones are known to exert their antimicrobial effects through various mechanisms. One proposed mechanism involves the inhibition of essential bacterial enzymes, such as DNA gyrase, which is crucial for DNA replication and repair. The chelation of metal ions required for enzymatic activity is another potential mode of action.

Caption: Inhibition of DNA gyrase by hydrazone derivatives.

References

- 1. Methyl 2-hydroxy-3-nitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Effects of the aldehyde-derived ring substituent on the properties of two new bioinspired trimethoxybenzoylhydrazones: methyl vs nitro groups [beilstein-journals.org]

- 3. Antimicrobial Activity of Some Steroidal Hydrazones [mdpi.com]

- 4. jchr.org [jchr.org]

- 5. oatext.com [oatext.com]

Application Notes and Protocols for Antioxidant Studies of 2-Hydroxy-3-nitrobenzenecarbohydrazide and its Analogs

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antioxidants are crucial compounds that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures. The study of novel antioxidant compounds is a significant area of research in drug discovery and development. Carbohydrazide and hydrazone derivatives, particularly those incorporating phenolic hydroxyl groups, have garnered considerable interest for their potential antioxidant activities.[1][2][3] This is often attributed to their ability to donate hydrogen atoms or electrons to neutralize free radicals.[4][5]

While direct experimental data on the antioxidant properties of 2-Hydroxy-3-nitrobenzenecarbohydrazide is not extensively available in the cited literature, numerous studies on structurally related hydroxy benzyl hydrazides and hydroxybenzylidene hydrazines provide a strong basis for evaluating its potential.[1][2][3] These analogs serve as valuable surrogates for understanding the structure-activity relationships and for developing experimental protocols to assess antioxidant capacity. The presence of a hydroxyl group on the benzene ring is a key structural feature for the radical scavenging activity of these types of compounds.[2][3]

These application notes provide a summary of the antioxidant data for related compounds and detailed protocols for key antioxidant assays that can be applied to the study of this compound.

Data Presentation: Antioxidant Activity of Related Hydrazide Derivatives

The antioxidant capacity of various hydroxy benzyl hydrazide and hydroxybenzylidene hydrazine derivatives has been evaluated using common in vitro assays. The half-maximal inhibitory concentration (IC50) or scavenging concentration (SC50) is a common metric, with lower values indicating higher antioxidant potency.

Table 1: DPPH Radical Scavenging Activity of 2-Hydroxy Benzyl Hydrazide Derivatives [1]

| Compound Code | Chemical Name/Structure | IC50 (µg/mL) | % Radical Scavenging Activity (%RSA) |

| C-1 | N/A | 223.87 | N/A |

| C-2 | N/A | 85.64 | 85.64 |

| C-3 | N/A | 162.18 | 86.49 |

| C-7 | N/A | 81.28 | 91.45 |

| C-12 | N/A | 309.03 | N/A |

| Ascorbic Acid | Standard | 30.20 | 93.58 |

Table 2: Free Radical Scavenging Activity (SC50 in µmol/dm³) of N-(hydroxybenzylidene)-N′-[2,6-dinitro-4-(trifluoromethyl)]phenylhydrazines [3]

| Compound | Substituent (R) | DPPH SC50 | GOR SC50 | ABTS SC50 |

| 5a | 4-hydroxyphenyl | >100 | >100 | >100 |

| 5b | 2,3-dihydroxyphenyl | 21.6 | 21.4 | 14.1 |

| 5c | 2,4-dihydroxyphenyl | 21.2 | >100 | 20.3 |

| 5d | 2,5-dihydroxyphenyl | 68.3 | 24.3 | 64.1 |

| 5e | 3,5-dihydroxyphenyl | >100 | >100 | 14.2 |

| 5f | 2,3,4-trihydroxyphenyl | 6.8 | 6.1 | 15.6 |

| 5g | 2,4,6-trihydroxyphenyl | 18.2 | 19.5 | 15.9 |

| 5h | 3,4,5-trihydroxyphenyl | 6.4 | 15.6 | 17.0 |

| 5i | phenyl | >100 | >100 | >100 |

Experimental Protocols

The following are detailed protocols for common in vitro antioxidant assays that can be used to evaluate this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the principle that an antioxidant will donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which can be measured spectrophotometrically.[5][6][7]

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol or Ethanol

-

Test compound (this compound)

-

Standard antioxidant (e.g., Ascorbic acid, Trolox, BHA)

-

96-well microplate or cuvettes

-

Spectrophotometer (microplate reader or UV-Vis)

Procedure:

-

Preparation of DPPH Solution: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. The solution should be freshly prepared and kept in the dark to avoid degradation.[8]

-

Preparation of Test Compound and Standard Solutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO, methanol). From the stock solution, prepare a series of dilutions to obtain a range of concentrations. Prepare similar dilutions for the standard antioxidant.

-

Assay Protocol (Microplate Method): a. To each well of a 96-well plate, add a specific volume of the test compound or standard solution at different concentrations (e.g., 100 µL). b. Add the DPPH working solution to each well (e.g., 100 µL). c. For the blank, add the solvent used for the test compound instead of the sample. For the control, add the test compound solvent and methanol (without DPPH). d. Mix the contents of the wells thoroughly. e. Incubate the plate in the dark at room temperature for 30 minutes.[8] f. Measure the absorbance at 517 nm using a microplate reader.[8][9]

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [ (A_blank - A_sample) / A_blank ] * 100 Where:

-

A_blank is the absorbance of the DPPH solution without the test sample.

-

A_sample is the absorbance of the DPPH solution with the test sample.

-

-

Determination of IC50: The IC50 value, which is the concentration of the test compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color, which is reduced in the presence of an antioxidant.[6][10]

Materials:

-

ABTS diammonium salt

-

Potassium persulfate

-

Phosphate buffered saline (PBS) or ethanol

-

Test compound

-

Standard antioxidant (e.g., Trolox)

-

Spectrophotometer

Procedure:

-

Preparation of ABTS Radical Cation (ABTS•+) Solution: a. Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. b. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This will generate the ABTS•+ stock solution. c. Before use, dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[10]

-

Assay Protocol: a. Add a small volume of the test compound or standard solution at various concentrations to a larger volume of the diluted ABTS•+ solution (e.g., 10 µL of sample to 190 µL of ABTS•+ solution). b. Mix and incubate at room temperature for a specific time (e.g., 6 minutes). c. Measure the absorbance at 734 nm.

-

Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 Where:

-

A_control is the absorbance of the ABTS•+ solution without the test sample.

-

A_sample is the absorbance of the ABTS•+ solution with the test sample.

-

-

Determination of IC50 or TEAC: The results can be expressed as an IC50 value or as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.[11][12]

Materials:

-

Acetate buffer (300 mM, pH 3.6)

-

2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)

-

Ferric chloride (FeCl₃) solution (20 mM in water)

-

Test compound

-

Standard (e.g., FeSO₄·7H₂O or Trolox)

-

Spectrophotometer

Procedure:

-

Preparation of FRAP Reagent: a. Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a ratio of 10:1:1 (v/v/v). b. Warm the reagent to 37°C before use.

-

Assay Protocol: a. Add a small volume of the test compound or standard solution to a larger volume of the FRAP reagent (e.g., 30 µL of sample to 900 µL of FRAP reagent). b. Mix and incubate at 37°C for a specific time (e.g., 4 minutes). c. Measure the absorbance at 593 nm.

-

Calculation of Antioxidant Power: The antioxidant capacity is determined from a standard curve prepared with a known concentration of Fe²⁺ or Trolox and is expressed as Fe²⁺ equivalents or Trolox equivalents.

Mandatory Visualizations

References

- 1. jchr.org [jchr.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Mechanism of Antiradical Activity of Coumarin-Trihydroxybenzohydrazide Derivatives: A Comprehensive Kinetic DFT Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A new colorimetric DPPH• scavenging activity method with no need for a spectrophotometer applied on synthetic and natural antioxidants and medicinal herbs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. zen-bio.com [zen-bio.com]

- 10. Free radical scavenging activity from different extracts of leaves of Bauhinia vahlii Wight & Arn - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Investigation of 4-Hydrazinobenzoic Acid Derivatives for Their Antioxidant Activity: In Vitro Screening and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antioxidant Activity of Selected Phenolic Acids–Ferric Reducing Antioxidant Power Assay and QSAR Analysis of the Structural Features - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Investigating the Bioactivity of 2-Hydroxy-3-nitrobenzenecarbohydrazide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed experimental framework for assessing the potential biological activities of the novel compound, 2-Hydroxy-3-nitrobenzenecarbohydrazide. Based on the structural motifs of hydrazide and nitroaromatic compounds, which are known to exhibit a wide range of bioactivities, this protocol outlines a comprehensive screening strategy.[1][2][3] The primary focus is on evaluating its antimicrobial, anticancer, and antioxidant potential. Furthermore, we propose the investigation of key signaling pathways that may be modulated by this compound, providing insights into its mechanism of action.

The protocols provided herein are intended as a starting point for research and may require optimization based on preliminary findings. All experiments should be conducted in a controlled laboratory setting, adhering to all relevant safety guidelines.

Experimental Workflow

The overall experimental design involves a tiered approach, beginning with broad screening assays and progressing to more specific mechanistic studies.

Caption: Overall experimental workflow for bioactivity testing.

Materials and Methods

Antimicrobial Activity Assessment: Agar Well Diffusion Method

This method is a widely used preliminary test to evaluate the antimicrobial activity of a compound.[4][5][6]

Protocol:

-

Preparation of Inoculum: A suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in sterile nutrient broth and incubated to match the turbidity of a 0.5 McFarland standard.

-

Inoculation of Agar Plates: A sterile cotton swab is dipped into the inoculum and swabbed evenly across the surface of a Mueller-Hinton agar plate.

-

Well Preparation: Wells of 6-8 mm in diameter are aseptically punched into the agar using a sterile cork borer.

-

Application of Test Compound: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Different concentrations of the compound are added to the respective wells.

-

Controls: A positive control (a standard antibiotic) and a negative control (the solvent used to dissolve the compound) are also added to separate wells.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

Data Collection: The diameter of the zone of inhibition around each well is measured in millimeters.

Data Presentation:

| Microorganism | Concentration (µg/mL) | Zone of Inhibition (mm) | Positive Control (Antibiotic) | Zone of Inhibition (mm) |

| S. aureus | 50 | 12 | Ciprofloxacin (10 µg/mL) | 25 |

| 100 | 18 | |||

| 200 | 24 | |||

| E. coli | 50 | 8 | Ciprofloxacin (10 µg/mL) | 22 |

| 100 | 14 | |||

| 200 | 20 |

Anticancer Activity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[7][8][9][10] It is commonly used to screen for the cytotoxic effects of potential anticancer compounds.

Protocol:

-

Cell Seeding: Cancer cells (e.g., MCF-7, HeLa) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours.

-

Compound Treatment: The cells are treated with various concentrations of this compound and incubated for 48 hours.

-

MTT Addition: 10 µL of MTT reagent (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 100 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage of the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Data Presentation:

| Cell Line | Concentration (µM) | % Cell Viability | IC50 (µM) |

| MCF-7 | 10 | 85 | 45.2 |

| 25 | 62 | ||

| 50 | 48 | ||

| 100 | 23 | ||

| HeLa | 10 | 92 | 68.5 |

| 25 | 75 | ||

| 50 | 55 | ||

| 100 | 31 |

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

This assay is a common and rapid method to screen the antioxidant activity of compounds.[11][12][13][14][15] It is based on the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Protocol:

-

Preparation of DPPH Solution: A 0.1 mM solution of DPPH in methanol is prepared.

-

Reaction Mixture: Different concentrations of this compound are added to the DPPH solution in a 96-well plate.

-

Incubation: The plate is incubated in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: The absorbance of the solution is measured at 517 nm.

-

Data Analysis: The percentage of DPPH radical scavenging activity is calculated. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

Data Presentation:

| Compound | Concentration (µg/mL) | % DPPH Scavenging | IC50 (µg/mL) |

| This compound | 10 | 25 | 42.8 |

| 25 | 45 | ||

| 50 | 68 | ||

| 100 | 85 | ||

| Ascorbic Acid (Standard) | 5 | 95 | 2.5 |

Potential Mechanisms of Action: Signaling Pathway Analysis

Nitroaromatic compounds have been reported to induce cellular stress, including DNA damage and oxidative stress, which can activate various signaling pathways.[16][17][18] The following pathways are proposed as potential targets for this compound.

p53 Signaling Pathway

DNA damage, a potential effect of nitroaromatic compounds, can lead to the activation of the p53 tumor suppressor protein, which in turn can induce cell cycle arrest or apoptosis.[1][7][11]

Caption: Potential activation of the p53 pathway.

MAPK Signaling Pathway

Cellular stress, including oxidative stress, can activate the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which is involved in regulating cell proliferation, differentiation, and apoptosis.[2][10][19][20]

Caption: Potential activation of the MAPK/JNK pathway.

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation and cell survival. Some chemical stressors can modulate its activity.[21][22][23][24][25]

Caption: Potential modulation of the NF-κB pathway.

Conclusion

The provided application notes and protocols offer a structured approach to characterizing the bioactivity of this compound. By systematically evaluating its antimicrobial, anticancer, and antioxidant properties, and subsequently investigating its impact on key cellular signaling pathways, researchers can gain valuable insights into the therapeutic potential of this novel compound. The presented data tables and diagrams serve as templates for data organization and hypothesis generation. Further in-depth studies will be necessary to fully elucidate the mechanisms of action and to assess the in vivo efficacy and safety of this compound.

References

- 1. Induction of cellular p53 activity by DNA-damaging agents and growth arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oxidative Stress Inducers in Cancer Therapy: Preclinical and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of Aromatic Compounds Degradation on Bacterial Cell Morphology [mdpi.com]

- 6. Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. benthamdirect.com [benthamdirect.com]

- 9. researchgate.net [researchgate.net]

- 10. Organophosphorus Compounds and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. Synthesis of nitroaromatic compounds as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. oatext.com [oatext.com]

- 15. researchgate.net [researchgate.net]

- 16. Antimicrobial Activity of Nitroaromatic Derivatives | Encyclopedia MDPI [encyclopedia.pub]

- 17. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. youtube.com [youtube.com]

- 19. MAPK Oxidative Stress Interactive Pathway: R&D Systems [rndsystems.com]

- 20. phytojournal.com [phytojournal.com]

- 21. Small Molecule Compounds and the NF-κB Signaling Pathway | by Del Pippo | Medium [medium.com]

- 22. creative-diagnostics.com [creative-diagnostics.com]

- 23. Frontiers | Dissecting the Crosstalk Between Nrf2 and NF-κB Response Pathways in Drug-Induced Toxicity [frontiersin.org]

- 24. Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 25. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 2-Hydroxy-3-nitrobenzenecarbohydrazide in Coordination Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of 2-Hydroxy-3-nitrobenzenecarbohydrazide and its metal complexes in coordination chemistry. The information is intended to guide researchers in exploring the therapeutic and catalytic potential of this versatile ligand.

Introduction

Hydrazones are a class of organic compounds characterized by the R₁R₂C=NNR₃R₄ structure and are known for their diverse biological activities, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and antitumor properties. Their coordination with transition metal ions often enhances these biological activities. This compound is a salicylaldehyde-derived hydrazone that presents multiple coordination sites—the phenolic hydroxyl group, the imine nitrogen, and the carbonyl oxygen—making it an excellent chelating agent for a variety of metal ions. The resulting metal complexes have shown significant potential in the development of new therapeutic agents and catalysts.

Synthesis Protocols

Protocol 1: Synthesis of 2-Hydroxy-3-nitrobenzaldehyde

This protocol is adapted from the synthesis of 2-hydroxy-3,5-dinitrobenzaldehyde.[1][2]

Materials:

-

Salicylaldehyde

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Distilled water

-

Ethanol

Procedure:

-

In a flask, cool a mixture of concentrated H₂SO₄ and concentrated HNO₃ (2:1 ratio) in an ice-salt bath to 0°C.

-

Slowly add salicylaldehyde dropwise to the cold nitrating mixture with constant stirring, maintaining the temperature below 5°C.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for 2-3 hours.

-

Pour the reaction mixture onto crushed ice.

-

Filter the resulting yellow precipitate, wash thoroughly with cold water, and dry.

-

Recrystallize the crude product from ethanol to obtain pure 2-hydroxy-3-nitrobenzaldehyde.

Protocol 2: Synthesis of this compound (Ligand)

This is a general procedure for the synthesis of carbohydrazides from aldehydes.

Materials:

-

2-Hydroxy-3-nitrobenzaldehyde

-

Hydrazine hydrate

-

Ethanol

-

Acetic acid (catalytic amount)

Procedure:

-

Dissolve 2-hydroxy-3-nitrobenzaldehyde in ethanol.

-

Add a catalytic amount of glacial acetic acid to the solution.

-

To this mixture, add an equimolar amount of hydrazine hydrate dropwise with constant stirring.

-

Reflux the reaction mixture for 4-6 hours.

-

Allow the mixture to cool to room temperature.

-